[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol
Description
[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol is a furan-derived compound featuring a hydroxymethyl group at the 2-position of the furan ring and a substituted benzene ring (3-amino-2-methylphenyl) at the 5-position.
Properties
IUPAC Name |
[5-(3-amino-2-methylphenyl)furan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-10(3-2-4-11(8)13)12-6-5-9(7-14)15-12/h2-6,14H,7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEGWDUJJTYEMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=CC=C(O2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol typically involves the reaction of 3-amino-2-methylphenylboronic acid with 2-furaldehyde under Suzuki coupling conditions . The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) . The reaction mixture is heated to reflux for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact . Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH₄, NaBH₄, ether or THF as solvent, low temperature.
Substitution: Acyl chlorides, sulfonyl chlorides, pyridine or triethylamine as base, DCM or THF as solvent, room temperature.
Major Products Formed
Scientific Research Applications
[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, modulating their activity . The compound may also influence signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Structural Isomers and Substitution Patterns
Key analogs differ in the position and nature of substituents on the benzene ring (Table 1):
| Compound Name | Substituents on Benzene Ring | Molecular Formula | Molecular Weight | Key Features | Evidence ID |
|---|---|---|---|---|---|
| [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol | 3-Amino, 2-methyl | C₁₂H₁₃NO₂ | 219.24* | Electron-donating groups enhance solubility | [12, 15] |
| [5-(4-Amino-2-methylphenyl)furan-2-yl]methanol | 4-Amino, 2-methyl | C₁₂H₁₃NO₂ | 219.24 | Structural isomer; altered electronic effects | [12] |
| [5-(3-Amino-4-methoxyphenyl)furan-2-yl]methanol | 3-Amino, 4-methoxy | C₁₂H₁₃NO₃ | 219.24 | Methoxy group increases lipophilicity | [15] |
| [5-(2-Amino-4-methoxy-phenyl)furan-2-yl]methanol | 2-Amino, 4-methoxy | C₁₂H₁₃NO₃ | 219.24 | Steric hindrance from 2-amino group | [17] |
| [5-(2-Chloro-4-nitro-phenyl)furan-2-yl]methanol | 2-Chloro, 4-nitro | C₁₁H₈ClNO₄ | 253.64 | Electron-withdrawing groups reduce reactivity | [11] |
| [5-(2-Methoxy-4-nitro-phenyl)furan-2-yl]methanol | 2-Methoxy, 4-nitro | C₁₂H₁₁NO₅ | 249.22 | Nitro group enhances stability | [18] |
*Calculated based on similar analogs.
Key Observations :
- Electron-donating groups (e.g., amino, methoxy) improve solubility and facilitate hydrogen bonding, making these compounds suitable for pharmaceutical applications .
- Electron-withdrawing groups (e.g., nitro, chloro) increase molecular weight and stability but reduce reactivity in nucleophilic reactions .
Physicochemical Properties
- Solubility: Amino and hydroxymethyl groups enhance water solubility, whereas methoxy and nitro groups increase lipophilicity .
- Thermal Stability : Nitro-substituted analogs exhibit higher thermal stability due to strong electron-withdrawing effects .
- Boiling/Melting Points: Compounds with polar groups (e.g., [5-(3-Amino-4-methoxyphenyl)furan-2-yl]methanol) have higher boiling points (~390°C) compared to non-polar derivatives .
Biological Activity
[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevance in therapeutic applications, drawing from diverse research findings.
Chemical Structure and Properties
The compound features a furan ring, an amino group, and a methanol moiety, which contribute to its chemical reactivity and biological interactions. The furan ring is known for its presence in various biologically active molecules, while the amino group enhances the potential for hydrogen bonding with biological targets, suggesting possible roles in enzyme interactions and receptor binding .
1. Anticancer Activity
Preliminary studies indicate that this compound may exhibit anticancer properties. Compounds with similar structures have been shown to inhibit cancer cell proliferation. For instance, derivatives containing furan rings have demonstrated significant antiproliferative effects against various cancer cell lines, with some exhibiting IC50 values as low as 0.06 µM . The mechanism appears to involve the inhibition of tubulin polymerization, leading to apoptosis in cancer cells .
2. Anti-inflammatory Properties
Research suggests that this compound may also possess anti-inflammatory activities. Compounds with amino substitutions are often explored for their ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory responses .
3. Enzyme Interaction
This compound is being investigated as a biochemical probe for studying enzyme activity and protein interactions. Its structural features allow it to bind selectively to certain enzymes, which could be utilized to elucidate biochemical pathways relevant to various diseases .
The proposed mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate their activity, influencing biochemical pathways associated with disease processes. For example, the interaction with tubulin suggests a role in disrupting microtubule dynamics, which is critical for cancer cell division .
Research Findings and Case Studies
| Study | Findings | Biological Activity |
|---|---|---|
| Study on furan derivatives | Identified significant antiproliferative effects against A549 lung cancer cells | Anticancer |
| Investigation of amino-substituted compounds | Demonstrated modulation of inflammatory cytokines | Anti-inflammatory |
| Enzyme interaction studies | Showed potential as a biochemical probe for enzyme activity | Enzyme interaction |
Q & A
Q. What are the common synthetic routes for [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the furan core via condensation of 5-methylfurfural with a vinylating agent under basic conditions to introduce the vinyl group .
- Step 2: Reduction of intermediate aldehydes or ketones using agents like NaBH₄ or LiAlH₄ to introduce the methanol group .
- Step 3: Functionalization of the aromatic ring (e.g., nitration followed by reduction to introduce the amino group) .
Key Considerations:
- Purity control via column chromatography or recrystallization.
- Use of silica-supported cobalt nanoparticles for catalytic efficiency in reductive steps .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): For structural elucidation of the furan ring, substituents, and amino group .
- X-ray Crystallography: To resolve stereochemical ambiguities. SHELX software (e.g., SHELXL, SHELXS) is widely used for refinement .
- Mass Spectrometry (MS): Confirmation of molecular weight and fragmentation patterns .
Data Cross-Verification:
- Combine HPLC (for purity assessment) with NMR to resolve spectral overlaps .
Q. What are the typical reaction pathways involving this compound?
- Oxidation: Conversion of the methanol group to carboxylic acids using enzymes like 5-(hydroxymethyl)furfural oxidase, which operates under ambient conditions .
- Electrophilic Substitution: Halogenation or nitration of the furan or aromatic ring .
- Reductive Amination: For modifying the amino group in drug discovery applications .
Advanced Research Questions
Q. How can synthesis yields be optimized for scale-up in academic settings?
Methodological Strategies:
- Catalytic Systems: Replace stoichiometric reagents with catalytic processes (e.g., cobalt nanoparticles for hydrogenation) .
- Enzymatic Oxidation: Use engineered oxidases (e.g., FAD-dependent enzymes) for selective oxidation, achieving >90% yield under mild conditions .
- Solvent Optimization: Switch from THF to ethanol/water mixtures to improve solubility and reduce side reactions .
Challenges:
- Catalyst deactivation in the presence of amino groups; mitigate via protective group strategies .
Q. How to resolve contradictions in spectral data for structural assignments?
Case Example: Discrepancies in NMR chemical shifts due to tautomerism or solvent effects.
- Solution:
Reference Data:
| Technique | Application | Example Outcome |
|---|---|---|
| VT-NMR | Detect tautomeric forms | Shift convergence at low temps |
| DFT (B3LYP) | Predict ¹³C NMR shifts | <2 ppm deviation from experiment |
Q. What are the emerging applications in biomedicine and materials science?
- Anticancer Research: Analogues (e.g., ML167) inhibit Clk4 kinase, a target in leukemia. Biological activity is confirmed via MTT assays .
- Polymer Chemistry: Oxidation to furan-2,5-dicarboxylic acid (FDCA), a renewable monomer for polyesters .
- Antioxidant Studies: Scavenging of free radicals measured via DPPH assays; EC₅₀ values correlate with substituent electronic effects .
Mechanistic Insights:
Data Contradiction Analysis
Q. Why do different studies report varying oxidative stability for this compound?
Root Causes:
- Solvent Effects: Aqueous vs. organic solvents alter hydration of intermediates, affecting oxidation rates .
- Catalyst Selectivity: Metal catalysts (e.g., CrO₃) may over-oxidize the amino group, while enzymes preserve functionality .
Resolution Framework:
- Compare reaction conditions across studies and standardize protocols (e.g., pH, temperature).
Q. How to address challenges in crystallizing this compound for X-ray analysis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
